molecular formula C14H18Br2ClN3 B11946738 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide CAS No. 853343-94-9

7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide

Katalognummer: B11946738
CAS-Nummer: 853343-94-9
Molekulargewicht: 423.57 g/mol
InChI-Schlüssel: DVYIEWJCYIQAOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is a quinoline derivative featuring a 7-chloro substituent and a 4-methylpiperazine group at the 4-position, with two bromide counterions enhancing its solubility and stability. The quinoline core is a well-established pharmacophore in medicinal chemistry, known for its versatility in targeting diverse biological pathways, including antimalarial, anticancer, and anti-inflammatory activities . Its dihydrobromide form improves aqueous solubility, making it advantageous for formulation in preclinical and clinical studies .

Eigenschaften

CAS-Nummer

853343-94-9

Molekularformel

C14H18Br2ClN3

Molekulargewicht

423.57 g/mol

IUPAC-Name

7-chloro-4-(4-methylpiperazin-1-yl)quinoline;dihydrobromide

InChI

InChI=1S/C14H16ClN3.2BrH/c1-17-6-8-18(9-7-17)14-4-5-16-13-10-11(15)2-3-12(13)14;;/h2-5,10H,6-9H2,1H3;2*1H

InChI-Schlüssel

DVYIEWJCYIQAOO-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedländer Annulation and Modifications

Early routes to 4,7-dichloroquinoline, the foundational intermediate, employed Friedländer annulation of 2-chloroaniline with ethyl acetoacetate under acidic conditions. However, this method suffered from low regioselectivity (<60% yield) and required hazardous phosphorus oxychloride (POCl₃) for chlorination. Modern adaptations use:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 45 minutes while improving yield to 78%.

  • Solid-supported catalysts : Zeolite H-Y facilitates solvent-free cyclization, achieving 85% yield with 99.2% purity.

Direct Chlorination Techniques

Electrophilic chlorination of 4-hydroxyquinoline using Cl₂ gas in dimethylacetamide (DMAC) at 110°C provides 4,7-dichloroquinoline in 92% yield. This method avoids POCl₃, reducing corrosive waste generation.

Nucleophilic Substitution with 4-Methylpiperazine

Solvent and Stoichiometry Optimization

The pivotal step involves displacing the 4-chloro group in 4,7-dichloroquinoline with 4-methylpiperazine. US9206133B2 demonstrates that methanol as the solvent with 2.5 equivalents of 4-methylpiperazine at reflux (65°C) for 8 hours achieves 88% yield. Key advantages include:

  • Reduced solvent toxicity : Methanol replaces ethoxyethanol and dichloromethane used in older methods.

  • Lower piperazine excess : Traditional processes required 10 equivalents, generating hazardous waste.

Table 1: Comparative Reaction Conditions

ParameterTraditional MethodImproved Method
SolventEthoxyethanolMethanol
4-Methylpiperazine (eq)102.5
Reaction Time24 hours8 hours
Yield54%88%

Impurity Control

Excess 4-methylpiperazine and dimeric byproducts (e.g., bis-quinoline adducts) are minimized through:

  • pH-controlled extraction : Adjusting to pH 4–4.5 with acetic acid partitions unreacted 4-methylpiperazine into the aqueous phase.

  • Hexane trituration : Removes hydrophobic impurities, increasing purity from 95% to 99.5%.

Polymorphic Form Control

Crystallization Protocols

The dihydrobromide salt exists in five polymorphic forms (A–E), with Form B preferred for its stability and bioavailability. US9206133B2 details crystallization from water-methanol mixtures (3:1 v/v) at 4°C to yield Form B, characterized by XRD peaks at 2θ = 8.9°, 12.3°, and 17.6°.

Table 2: Polymorph Characterization Data

FormXRD Peaks (2θ)Melting Point (°C)Solubility (mg/mL)
A7.2°, 10.1°, 15.4°218–2201.2
B8.9°, 12.3°, 17.6°224–2260.9
C9.5°, 13.8°, 18.9°210–2122.1

Drying Techniques

Vacuum drying at 40°C preserves Form B, while forced-air drying above 50°C induces conversion to Form E.

Dihydrobromide Salt Formation

Acid-Base Titration

Treating the free base with 48% hydrobromic acid in ethanol (1:2 molar ratio) at 0°C yields the dihydrobromide salt. The reaction is monitored by pH, targeting a final value of 2.5–3.0 to prevent over-acidification.

Recrystallization

The crude salt is recrystallized from ethanol-diethyl ether (1:5 v/v), achieving 99.8% purity with <0.1% residual solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (200 MHz, CDCl₃) : δ 1.92 (bs, 1H, NH), 3.16 (s, 8H, piperazine CH₂), 6.81 (d, J=5.1 Hz, 1H, H-3), 8.58 (d, J=5.1 Hz, 1H, H-2).

  • XRPD : Form B displays characteristic peaks at d-spacings 9.93 Å, 7.19 Å, and 5.04 Å.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile-water) shows 99.7% purity with retention time 6.8 minutes.

Environmental and Scalability Considerations

The improved method reduces E-factor (environmental factor) from 32.7 to 8.4 by:

  • Eliminating dichloromethane extraction

  • Recycling methanol via distillation

  • Cutting piperazine usage by 75%

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Chlor-4-(4-methyl-1-piperazinyl)chinolin-dihydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

    Nukleophile Substitution: Das Chloratom an der 7-Position kann durch Nukleophile substituiert werden.

    Oxidation und Reduktion: Der Chinolinring kann unter geeigneten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

    Kondensationsreaktionen: Der Piperazinring kann an Kondensationsreaktionen mit Aldehyden und Ketonen teilnehmen, um Schiff'sche Basen zu bilden.

Häufige Reagenzien und Bedingungen

    Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumcarbonat in Lösungsmitteln wie Dimethylformamid.

    Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

    Substitutionsprodukte: Verschiedene substituierte Chinolinderivate.

    Oxidationsprodukte: Chinolin-N-oxide.

    Reduktionsprodukte: Reduzierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

One of the primary applications of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is its role in antimalarial therapy. The compound has been identified as an intermediate in the synthesis of piperaquine, a well-known antimalarial agent used in combination therapies for treating Plasmodium falciparum malaria. Piperaquine has garnered renewed interest for its efficacy in Artemisinin-based Combination Therapy (ACT), which is crucial for managing malaria due to its long half-life and effectiveness against chloroquine-resistant strains .

Case Study: Efficacy Against Malaria

In studies evaluating various quinoline derivatives, compounds similar to 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values significantly lower than those of traditional treatments . For instance, derivatives showed IC50 values around 2 μM, indicating strong antimalarial potential.

Anticancer Applications

This compound has also been explored for its anticancer properties. Recent research has synthesized novel derivatives that were evaluated against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One derivative exhibited remarkable cytotoxicity with IC50 values of 6.502 μM against MCF-7 and 11.751 μM against PC3, comparable to the standard drug doxorubicin .

Antiviral Applications

The antiviral potential of this compound has also been investigated, particularly concerning HIV. Compounds within this structural class have shown activity against HIV-1, with mechanisms involving interaction with nucleic acids that enhance their antiviral efficacy .

Research Findings

In vitro studies reported effective concentrations (EC50) for selected quinolines against HIV-1 ranging from 0.9 to 68.2 μM, highlighting their potential as antiviral agents . The structural features of these compounds facilitate their intercalation into DNA, disrupting viral replication processes.

Summary of Pharmacological Profiles

The following table summarizes the pharmacological profiles and activities associated with this compound:

Application Activity IC50/EC50 Values References
AntimalarialAgainst P. falciparum~2 μM
AnticancerMCF-7 and PC3 cell linesMCF-7: 6.502 μM; PC3: 11.751 μM
AntiviralAgainst HIV-10.9 - 68.2 μM

Wirkmechanismus

The mechanism of action of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide involves:

    Molecular Targets: It targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit the activity of enzymes such as acetylcholinesterase and interact with receptors like serotonin and dopamine receptors.

    Effects: The compound exerts its effects by binding to these molecular targets, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Piperazine/Substituted Piperazine Moieties
Compound Name Structural Features Key Pharmacological Activities Physicochemical Properties
7-Chloro-4-(piperazin-1-yl)quinoline Base structure lacking the 4-methyl group on piperazine Antimalarial, anticancer, anti-HIV, antidiabetic Lower lipophilicity vs. methylated analogs; mp 112–114°C
Compound 2l () Piperazine replaced with difluorocyclohexylmethanone Undisclosed (likely kinase inhibition) MW 393.14; yellow oil, EI-MS 393 (M⁺)
Compound 5 () 7-Chloro-4-piperazinylquinoline + N-phenylpiperazine Analgesic, anti-inflammatory (NO modulation) Higher solubility due to ethanone linker
Piperaquine Phosphate () 4-(3-Chloropropyl)piperazine substituent Antimalarial (long-acting) MW 535.7; solid, enhanced tissue retention

Key Observations :

  • Biological Activity: While the non-methylated analog (7-chloro-4-piperazinylquinoline) shows broad-spectrum activity (e.g., anti-HIV, antidiabetic), methylation may refine selectivity. For instance, compound 5 () retains anti-inflammatory effects but lacks antitumor activity, highlighting substituent-dependent effects.
Chloroquine and Hydroxychloroquine
Compound Name Structural Features Key Pharmacological Activities Clinical Relevance
Chloroquine 4-Diethylamino-1-methylbutylamino side chain Antimalarial, antiviral (SARS-CoV-2 inhibition) Limited use due to resistance and toxicity
Hydroxychloroquine Hydroxyethyl substituent on side chain Anti-inflammatory (rheumatic diseases) Safer profile than chloroquine

Comparison with Target Compound :

  • Mechanistic Divergence : Chloroquine derivatives act via lysosomal alkalinization and immune modulation, whereas the target compound’s piperazine group may target kinases (e.g., VEGFR-II) or neurotransmitter receptors .
  • Solubility : The dihydrobromide salt of the target compound likely surpasses chloroquine phosphate (water-soluble but pH-dependent) in bioavailability under physiological conditions .
Hybrid Derivatives and Anticancer Activity
Compound Name (Evidence) Hybrid Structure Biological Activity (IC50/Model) Mechanism of Action
VEGFR-II Inhibitors () 7-Chloro-4-piperazinylquinoline + aryl groups Cytotoxicity (HeLa cells: IC50 = 10.7 μM) VEGFR-II kinase inhibition, anti-angiogenic
Triazole-Benzimidazole Hybrids () Quinoline + benzimidazole-triazole Antiproliferative (unspecified IC50) DNA intercalation or topoisomerase inhibition

Key Findings :

  • The target compound’s methylpiperazine group may enhance VEGFR-II binding compared to non-methylated derivatives, though direct cytotoxicity data is lacking .
  • Hybrids with triazole rings () show superior antiproliferative activity but face synthetic complexity vs. the target compound’s simpler structure.
Physicochemical and Pharmacokinetic Properties
Property 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Dihydrobromide 7-Chloro-4-piperazinylquinoline (Base) Chloroquine Phosphate
Molecular Weight ~480 (estimated) 273.7 516.0
Solubility High (dihydrobromide salt) Moderate (free base) High (phosphate salt)
Synthetic Yield Not reported 60–70% (via 4,7-dichloroquinoline + piperazine) Commercial synthesis

Notes:

  • The dihydrobromide salt’s solubility advantage supports intravenous administration, whereas chloroquine’s phosphate salt is orally bioavailable .
  • Synthetic routes for piperazinylquinolines are well-established, enabling scalable production .

Biologische Aktivität

7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure:

  • Molecular Formula: C14H18Br2ClN3
  • Molecular Weight: 423.57 g/mol
  • IUPAC Name: 7-chloro-4-(4-methylpiperazin-1-yl)quinoline; dihydrobromide
  • CAS Number: 853343-94-9

The compound is synthesized through nucleophilic aromatic substitution of 7-chloroquinoline with 4-methylpiperazine, followed by treatment with hydrobromic acid to form the dihydrobromide salt .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)6.502
PC3 (Prostate Cancer)11.751

The compound has been shown to inhibit the VEGFR-II pathway, which is crucial in cancer progression, indicating its potential as a therapeutic agent in cancer management .

Antimalarial Activity

The compound also demonstrates antimalarial activity against Plasmodium falciparum, with reported IC50 values ranging from 1.18 μM to 0.97 μM, showcasing its effectiveness against resistant strains of malaria . The mechanism involves inhibition of key enzymes essential for the parasite's survival.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Sirtuins: The compound acts as a potent inhibitor of sirtuins, which are involved in cellular aging and metabolism.
  • Serotonin Transporters: It inhibits serotonin uptake, potentially affecting mood regulation and neurochemical pathways .
  • Enzyme Inhibition: It targets enzymes such as acetylcholinesterase, contributing to its diverse pharmacological effects .

Case Studies and Research Findings

  • Cytotoxic Evaluation: A study evaluated a series of derivatives based on this compound against MCF-7 and PC3 cell lines, identifying potent analogs with enhanced activity compared to standard treatments like doxorubicin .
  • Antimalarial Studies: In another investigation, derivatives were tested for their ability to inhibit P. falciparum, leading to the identification of compounds with superior efficacy compared to traditional antimalarials .
  • Hybrid Molecule Research: Structural modifications have led to hybrid molecules that combine the quinoline scaffold with other active pharmacophores, enhancing their therapeutic profiles across multiple disease models, including anti-HIV and anti-diabetic activities .

Q & A

Basic: What synthetic routes are commonly employed to prepare 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide, and how is purity optimized?

Answer:
The compound is synthesized via nucleophilic substitution between 4,7-dichloroquinoline and 4-methylpiperazine in a refluxing solvent (e.g., 2-propanol). Stoichiometric excess of piperazine (3 equivalents) ensures complete substitution at the quinoline C4 position. Post-reaction, impurities (e.g., residual 4,5-dichloroquinoline) are minimized through recrystallization from 2-propanol, yielding colorless crystals. Purity is confirmed via 1^1H-NMR (e.g., characteristic peaks at δ 8.68 ppm for quinoline H-2) and monitored for twin crystal structures to assess crystallinity .

Advanced: How can impurities arising from the manufacturing process be systematically resolved?

Answer:
Impurities like 4,5-dichloroquinoline derivatives, which persist due to incomplete substitution, require targeted purification. Strategies include:

  • Recrystallization optimization : Adjusting solvent polarity (e.g., ethyl acetate/2-propanol mixtures) to selectively precipitate impurities.
  • Non-merohedral twin analysis : Using X-ray crystallography to identify lattice defects and refine hydrogen-bonding patterns (e.g., N–H⋯N chains along the b-axis) to improve crystal homogeneity .
  • Chromatographic separation : Employing preparative HPLC with polar stationary phases to isolate trace contaminants.

Basic: What experimental models are used to evaluate the anti-inflammatory activity of this compound?

Answer:

  • In vitro : Nitric oxide (NO) inhibition assays in lipopolysaccharide (LPS)-stimulated macrophages, measuring IC50_{50} values.
  • In vivo : Rodent models (e.g., carrageenan-induced paw edema) assess peripheral anti-inflammatory activity. Central effects are tested via acetic acid-induced writhing (analgesia) and hot-plate tests. Dosing regimens typically range from 10–100 mg/kg, with comparisons to standards like indomethacin .

Advanced: How can molecular docking and computational chemistry elucidate its mechanism of action?

Answer:

  • Target identification : Dock the compound against cyclooxygenase-2 (COX-2) or nitric oxide synthase (NOS) using software like AutoDock Vina. Analyze binding affinities and compare with known inhibitors.
  • Pharmacophore mapping : Identify critical interactions (e.g., piperazine nitrogen hydrogen bonds with COX-2 Arg120) using crystallographic data from similar quinoline derivatives.
  • Dynamic simulations : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability of ligand-receptor complexes in physiological conditions .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:
Contradictions (e.g., varying IC50_{50} values in NO inhibition assays) may arise from:

  • Experimental variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations.
  • Structural analogs : Compare substituent effects; the 4-methylpiperazine group enhances solubility but may reduce target affinity versus bulkier groups.
  • Data normalization : Use relative activity ratios (e.g., % inhibition vs. positive controls) and meta-analysis to reconcile discrepancies .

Methodological: What experimental design frameworks optimize reaction conditions for scale-up synthesis?

Answer:

  • Factorial design : Apply 2k^k factorial experiments to test variables (temperature, solvent ratio, catalyst loading). For example, optimize reflux time (4–8 h) and solvent volume (20–50 mL/g substrate) to maximize yield .
  • AI-driven optimization : Integrate reaction path search algorithms (e.g., quantum chemical calculations) with robotic platforms to automate parameter tuning and reduce trial-and-error cycles .

Advanced: How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives?

Answer:

  • X-ray crystallography : Resolve Z′ = 2 asymmetric units to confirm hydrogen-bonding networks and piperazine conformation.
  • Multi-nuclear NMR : Use 13^{13}C and DEPT-135 spectra to assign quaternary carbons (e.g., quinoline C-4 at ~150 ppm) and verify substitution patterns.
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (e.g., decomposition >200°C) with crystallinity data from XRPD .

Basic: What analytical techniques are critical for characterizing this compound’s stability?

Answer:

  • HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 292.08 for the free base).
  • pH-dependent solubility studies : Assess salt form stability (e.g., dihydrobromide vs. hydrochloride) in buffers (pH 1–7) .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Answer:

  • Salt selection : Compare dihydrobromide (higher aqueous solubility) with mesylate or tosylate salts for improved pharmacokinetics.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance blood-brain barrier penetration in central activity studies.
  • Prodrug derivatization : Introduce hydrolyzable esters at the quinoline 7-chloro position to modulate release kinetics .

Methodological: How can researchers validate the compound’s selectivity across biological targets?

Answer:

  • Panel screening : Test against off-target receptors (e.g., serotonin, dopamine receptors) using radioligand binding assays.
  • Kinase profiling : Utilize kinase inhibitor databases (e.g., ChEMBL) to predict cross-reactivity.
  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify unintended pathway modulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.